molecular formula C50H73N15O12 B1585190 Bradykinin hydroxyproline CAS No. 37642-65-2

Bradykinin hydroxyproline

Cat. No. B1585190
CAS RN: 37642-65-2
M. Wt: 1076.2 g/mol
InChI Key: JXRLHZCEMXTCBN-DIBGMJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin hydroxyproline is a variant of bradykinin, a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator . In this variant, the third residue of bradykinin, proline, is replaced by hydroxyproline .


Synthesis Analysis

The synthesis of Bradykinin hydroxyproline involves the replacement of the proline at the third amino acid residue of bradykinin with hydroxyproline .


Molecular Structure Analysis

Bradykinin and its variants, including Bradykinin hydroxyproline, exist in solution as disordered chains . The stereochemical features of diverse non-peptide antagonists translate into ligand anchoring points to complementary regions of the receptor .

Scientific Research Applications

Isolation and Identification in Human Physiology

Hydroxyproline analogues of bradykinin, specifically those where proline is replaced by hydroxyproline, have been isolated from human urine. The detailed amino acid sequencing and chromatographic behavior of these analogues have been explored, indicating their presence and potential biological roles in human physiology (Kato, Matsumura, & Maeda, 1988).

Enzymatic Hydroxylation Studies

Research has demonstrated that bradykinin can serve as a substrate for collagen proline hydroxylase. This indicates a specific enzymatic process where bradykinin undergoes hydroxylation, altering its structure and potentially its function (Rhoads & Udenfriend, 1969).

Analytical Differentiation Techniques

Advanced analytical techniques have been developed to differentiate hydroxyproline isomers in peptides like bradykinin. This research is crucial for understanding the specific forms and roles of hydroxyproline in various biological contexts (Kassel & Biemann, 1990).

Synthesis and Biological Studies

Synthetic analogues of bradykinin, incorporating hydroxyproline, have been created and studied for their biological effects. These studies help in understanding the structure-activity relationships of bradykinin and its analogues (Felix, Jimenez, Vergona, & Cohen, 2009).

Role in Blood Pressure and Renal Blood Flow

Research into the role of bradykinin hydroxyproline in blood pressure regulation and renal blood flow provides insights into its potential therapeutic applications (Seino et al., 1990).

Discovery and Intellectual Property Rights

Studies have also focused on the discovery process of bradykinin potentiating peptides, including those involving hydroxyproline, shedding light on the intersection of scientific discovery and intellectual property rights (Ferreira, 1994).

Inhibition Studies

Research on inhibitors of bradykinin degradation enzymes, which include hydroxyproline-containing compounds, can lead to potential therapeutic applications for controlling bradykinin levels in the body (Maggiora, Orawski, & Simmons, 1999).

Future Directions

Bradykinin, including its variants like Bradykinin hydroxyproline, is a molecule of immense therapeutic value . Future research directions include deciphering the bradykinin mediated signaling mechanisms involved in pathological conditions . This will help devise strategies for developing better treatment modalities in the implicated diseases .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t31-,32+,33+,34+,35+,36+,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRLHZCEMXTCBN-DIBGMJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1076.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bradykinin hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bradykinin hydroxyproline

CAS RN

37642-65-2
Record name Bradykinin, hydroxy-pro(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bradykinin hydroxyproline
Reactant of Route 2
Bradykinin hydroxyproline
Reactant of Route 3
Bradykinin hydroxyproline
Reactant of Route 4
Bradykinin hydroxyproline
Reactant of Route 5
Reactant of Route 5
Bradykinin hydroxyproline
Reactant of Route 6
Reactant of Route 6
Bradykinin hydroxyproline

Citations

For This Compound
24
Citations
G Peddinti, J Cobb, L Yengo, P Froguel, J Kravić… - Diabetologia, 2017 - Springer
Aims/hypothesis The aims of this study were to evaluate systematically the predictive power of comprehensive metabolomics profiles in predicting the future risk of type 2 diabetes, and …
Number of citations: 115 link.springer.com
G Peddinti, T Tuomi, M Bergman, L Groop - Diabetes, 2018 - Am Diabetes Assoc
… Background: We previously evaluated metabolic markers (alpha-hydroxybutyrate, bradykinin hydroxyproline, mannose, alpha-tocopherol, 10:1 carnitine, and X-12063) for the early …
Number of citations: 1 diabetesjournals.org
Y Matsumura, M Kimura, T Yamamoto… - Japanese journal of …, 1988 - Wiley Online Library
Enhanced vascular permeability in tumor tissue has profound pathological consequences in tumor biology. However, details of the mechanism involved are not clear. The present work …
Number of citations: 191 onlinelibrary.wiley.com
X Zang, ME Monge, FM Fernandez - TrAC Trends in Analytical Chemistry, 2019 - Elsevier
Mass spectrometry (MS) plays an important role in seeking biomarkers for disease detection. High-quality quantitative data is needed for accurate analysis of metabolic perturbations in …
Number of citations: 31 www.sciencedirect.com
SA Paschou, T Alexandrides - Hormones, 2019 - Springer
The aim of this article is to review and present the most important studies published in the field of type 2 diabetes mellitus (T2DM) during 2018. These studies were presented in a …
Number of citations: 2 link.springer.com
G Peddinti, M Bergman, T Tuomi… - The Journal of Clinical …, 2019 - academic.oup.com
Context Early prediction of dysglycemia is crucial to prevent progression to type 2 diabetes. The 1-hour postload plasma glucose (PG) is reported to be a better predictor of dysglycemia …
Number of citations: 60 academic.oup.com
J Morgan-Benita, AG Sánchez-Reyna… - Diagnostics, 2022 - mdpi.com
… glucose, mannose and α -hydroxybutyrate (known biomarkers commonly used as clinical risk factors) introduce predictive biomarkers, such as α -tocopherol, bradykinin hydroxyproline, …
Number of citations: 6 www.mdpi.com
G Satheesh, S Ramachandran… - Metabolic Syndrome and …, 2020 - liebertpub.com
The preceding decade has witnessed an intense upsurge in the diabetic population across the world making type 2 diabetes mellitus (T2DM) more of an epidemic than a lifestyle …
Number of citations: 17 www.liebertpub.com
M Bergman, M Abdul-Ghani, RA DeFronzo… - Diabetes research and …, 2020 - Elsevier
… in predicting progression to T2D either alone or in combination with six metabolic markers including glucose, mannose, a-hydroxybutyrate, α-tocopherol, bradykinin-hydroxyproline, and …
Number of citations: 116 www.sciencedirect.com
JJ Harding, MJC Crabbe - 1991 - books.google.com
Post-Translational Modifications of Proteins discusses several important topics of interest to researchers and students in protein chemistry and biochemistry, including the occurrence …
Number of citations: 54 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.